

Dimabefylline: An In-Depth Technical Guide on a Novel Xanthine Derivative

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Compound of Interest

Compound Name: *Dimabefylline*

Cat. No.: *B154724*

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Disclaimer: Information regarding the specific discovery, history, and detailed experimental data for **Dimabefylline** is not extensively available in the public domain. This guide provides a comprehensive overview based on its classification as an N-methylated xanthine derivative and includes generalized information and representative protocols and diagrams typical for this class of compounds.

Introduction to Dimabefylline

Dimabefylline is classified as an experimental N-methylated xanthine derivative. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 1703-48-6, a molecular formula of $C_{16}H_{19}N_5O_2$, and the IUPAC name 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione. The "-fylline" suffix in its name is a standard nomenclature for xanthine derivatives. While specific details of its discovery and development history remain elusive, its structural class suggests potential pharmacological activities as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist, common mechanisms of action for xanthine derivatives.

Table 1: Chemical and Physical Properties of **Dimabefylline**

Property	Value
Molecular Formula	C ₁₆ H ₁₉ N ₅ O ₂
IUPAC Name	7-[(4-dimethylaminophenyl)methyl]-1,3-dimethylpurine-2,6-dione
CAS Number	1703-48-6
Monoisotopic Mass	313.1539 g/mol
SMILES	<chem>CN(C)c1ccc(cc1)Cn1c2nc(C)nc(C)c2c(=O)n(C)c1=O</chem>

Hypothetical Discovery and Historical Context

While the specific origins of **Dimabefylline** are not documented in readily accessible literature, the history of xanthine derivatives provides a likely context for its synthesis and investigation. The study of xanthines, such as caffeine and theophylline, dates back to the 19th century. The recognition of their stimulant and bronchodilator properties led to extensive research into synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The development of phosphodiesterase inhibitors and adenosine receptor antagonists as therapeutic agents has been a significant area of pharmaceutical research. It is plausible that **Dimabefylline** was synthesized as part of a broader investigation into novel N-methylated xanthines with potential applications in respiratory diseases, inflammatory conditions, or neurological disorders, which are common targets for this class of compounds.

Potential Pharmacological Profile

Based on its structural similarity to other xanthine derivatives, **Dimabefylline** is likely to exhibit one or both of the following mechanisms of action:

- **Phosphodiesterase (PDE) Inhibition:** Xanthines are known to non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation (bronchodilation), reduced inflammation, and cardiac stimulation.

- Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine receptors (A_1 , A_2A , A_2B , and A_3). Adenosine is a ubiquitous signaling molecule involved in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to increased wakefulness, bronchodilation, and modulation of inflammatory responses.

Experimental Protocols (Representative for Xanthine Derivatives)

The following are generalized experimental protocols that would typically be used to characterize a novel xanthine derivative like **Dimabefylline**.

Synthesis of N-methylated Xanthine Derivatives

Objective: To synthesize a 7-substituted-1,3-dimethylxanthine derivative.

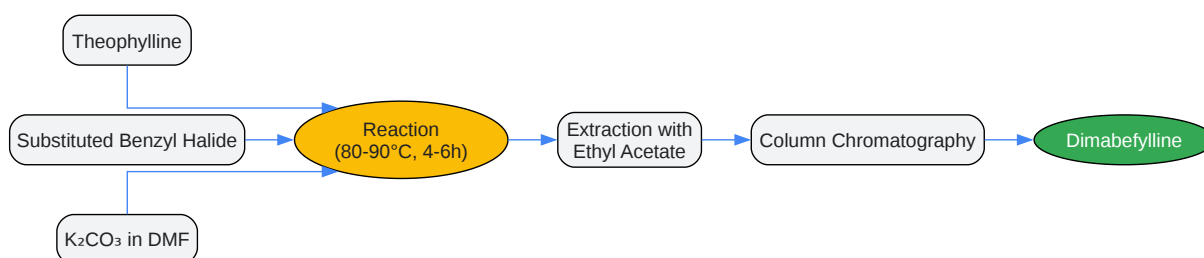
Materials:

- Theophylline (1,3-dimethylxanthine)
- Substituted benzyl halide (e.g., 4-(dimethylamino)benzyl chloride)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of theophylline in DMF, add potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add the substituted benzyl halide to the reaction mixture.

- Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to yield the desired N-methylated xanthine derivative.



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General synthesis workflow for a 7-substituted xanthine derivative.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of **Dimabefylline** against various PDE isoenzymes.

Materials:

- Recombinant human PDE isoenzymes (PDE1-PDE11)

- cAMP or cGMP as substrate
- Snake venom nucleotidase
- Inorganic phosphate detection reagent (e.g., Malachite Green)
- Test compound (**Dimabefylline**)
- 96-well microplates

Procedure:

- Prepare serial dilutions of **Dimabefylline**.
- In a 96-well plate, add the PDE enzyme, the test compound, and the substrate (cAMP or cGMP).
- Incubate the plate at 30°C for a specified time.
- Stop the reaction and add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.
- Add the inorganic phosphate detection reagent.
- Measure the absorbance at a specific wavelength to quantify the amount of inorganic phosphate produced.
- Calculate the percentage of inhibition and determine the IC₅₀ value for each PDE isoenzyme.

Adenosine Receptor Binding Assay

Objective: To assess the binding affinity of **Dimabefylline** for different adenosine receptor subtypes.

Materials:

- Cell membranes expressing human adenosine receptor subtypes (A₁, A_{2A}, A_{2B}, A₃)

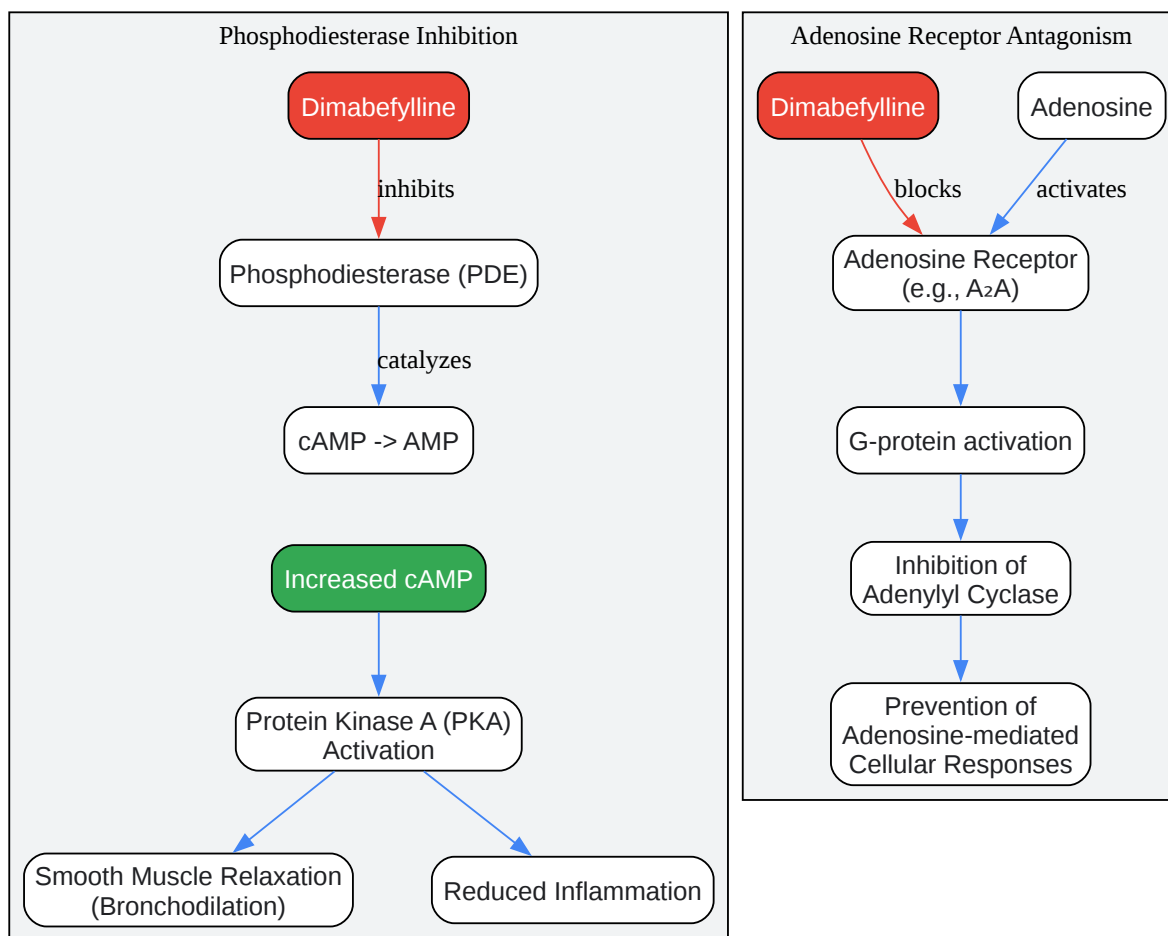
- Radioligand specific for each receptor subtype (e.g., [^3H]DPCPX for A_1 , [^3H]ZM241385 for A_2A)
- Test compound (**Dimabefylline**)
- Scintillation cocktail and counter

Procedure:

- Prepare serial dilutions of **Dimabefylline**.
- In a reaction tube, incubate the cell membranes, the radioligand, and the test compound.
- After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the displacement of the radioligand by the test compound and determine the K_i (inhibition constant) for each receptor subtype.

Potential Signaling Pathways

The potential signaling pathways affected by **Dimabefylline**, based on its classification as a xanthine derivative, are illustrated below.



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Potential signaling pathways of **Dimabefylline**.

Quantitative Data (Representative for Xanthine Derivatives)

The following table presents hypothetical quantitative data that would be relevant for a compound like **Dimabefylline**. Note: This data is for illustrative purposes only and is not actual data for **Dimabefylline**.

Table 2: Hypothetical Pharmacological and Pharmacokinetic Data

Parameter	Value
PDE4 Inhibition (IC ₅₀)	5 µM
PDE5 Inhibition (IC ₅₀)	15 µM
Adenosine A _{2A} Receptor Binding (K _i)	2 µM
Oral Bioavailability (in rats)	45%
Plasma Half-life (in rats)	3.5 hours
Protein Binding	60%

Conclusion

Dimabefylline is an experimental N-methylated xanthine derivative with a defined chemical structure. While specific details regarding its discovery, history, and pharmacological profile are not publicly available, its classification allows for informed speculation about its potential mechanisms of action, which likely involve phosphodiesterase inhibition and/or adenosine receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide are representative of the research and development process for this class of compounds. Further research and publication would be necessary to fully elucidate the specific properties and therapeutic potential of **Dimabefylline**.

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